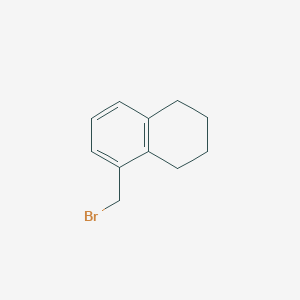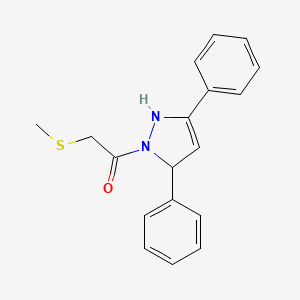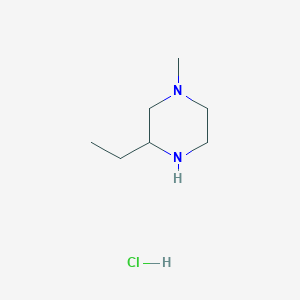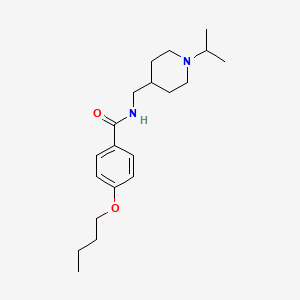
N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-((5-(4-(2-(naphthalen-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups and rings, including a naphthalene ring, a piperazine ring, and a thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The naphthalene ring, a polycyclic aromatic hydrocarbon, could contribute to the compound’s stability and potential aromatic properties. The piperazine ring, a heterocyclic amine, could contribute to the compound’s basicity and potential reactivity. The thiadiazole ring, a type of heterocycle, could also contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the presence of a piperazine ring could make the compound susceptible to reactions with acids, while the naphthalene ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could contribute to its stability and potentially its solubility in various solvents .Aplicaciones Científicas De Investigación
Anti-HIV Activity :
- Amino acid derivatives related to this compound have been synthesized and screened for inhibitory activity against HIV-1 and HIV-2. A derivative was found to be a potent inhibitor in vitro for the replication of HIV-1, suggesting its potential as an antiviral agent (Hamad et al., 2010).
- Another study synthesized derivatives of this compound and evaluated them as inhibitors of HIV-1. Some derivatives showed potent inhibitory activity, offering insights into structure-activity relationships and potential anti-HIV drug development (Zhan et al., 2009).
Anticancer Activity :
- Research on thiazole and thiadiazole derivatives, including compounds structurally related to the one , revealed significant anticancer activity against various cancer cell lines. These compounds induced apoptosis in cancer cells (Ekrek et al., 2022).
Dyeing Performance :
- Thiadiazole derivatives, including those related to this compound, were studied for their dyeing performance on nylon fabric. This application is significant in the context of textile chemistry (Malik et al., 2018).
Molecular Modelling for Anticonvulsant Activity :
- A study focused on the molecular modelling and pharmacological evaluation of novel naphthalen-2-yl acetate derivatives, including piperazine and acetamide structures, as potential anticonvulsant agents. The research provided insights into the compounds' interactions with biological targets (Ghareb et al., 2017).
Antimicrobial Activities :
- Novel scaffolds based on thiadiazole and containing piperazine were synthesized from stearic acid and evaluated for their antimicrobial activities against various bacteria and fungi. These compounds also showed potential as nonionic surfactants (Abdelmajeid et al., 2017).
Pharmacological Evaluation of Heterocyclic Derivatives :
- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, including those structurally related to this compound, were conducted. These studies assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting the compound's diverse biological potential (Faheem, 2018).
Telomere Targeting in Pancreatic Cancer Cells :
- Tetra-substituted naphthalene diimide derivatives, related to this compound, were found to be potent stabilizers of human telomeric and gene promoter DNA quadruplexes. They inhibited the growth of human cancer cells, offering a potential therapeutic avenue in cancer treatment (Micco et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[[5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-22-18(27)14-29-21-24-23-20(30-21)26-11-9-25(10-12-26)19(28)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHMDVEHOOSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)
![N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2920102.png)
![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)


![6-tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2920108.png)

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)


![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)


